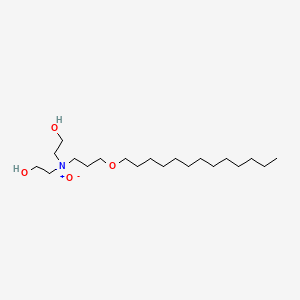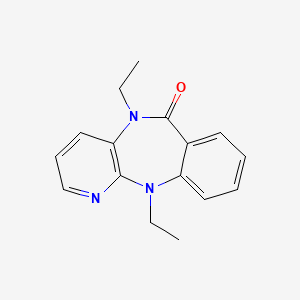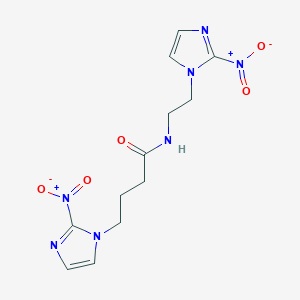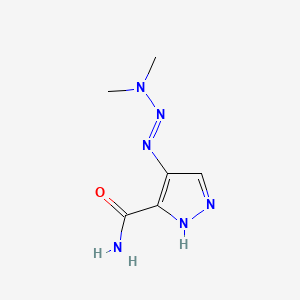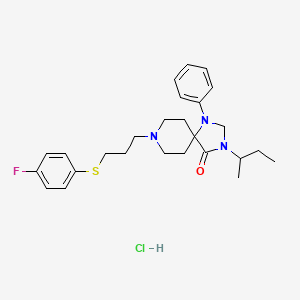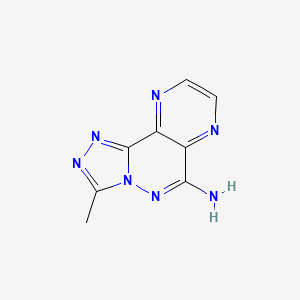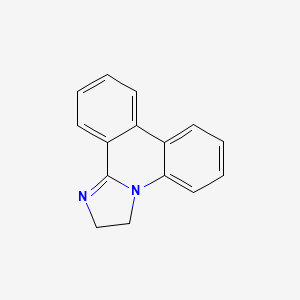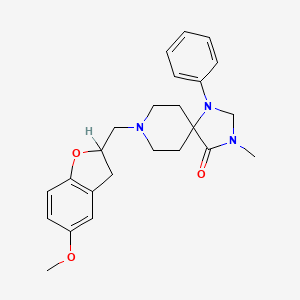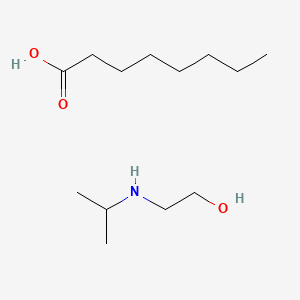
Buphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buphanamine is an alkaloid compound found in the Amaryllidaceae family, particularly in the plant Boophone disticha . It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is known for its affinity to the serotonin transporter, making it a subject of interest in medicinal chemistry .
Preparation Methods
Buphanamine can be synthesized through various methods. One common synthetic route involves the extraction of the alkaloid from the bulbs of Boophone disticha using ethanol. The extract is then subjected to high-performance liquid chromatography (HPLC) for separation and purification . Industrial production methods often involve the use of reverse-phase columns and elution with a mixture of acetonitrile and diluted ammonium carbonate .
Chemical Reactions Analysis
Buphanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Buphanamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of alkaloids.
Mechanism of Action
Buphanamine exerts its effects primarily through its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets involved include the serotonin transporter and various receptors in the central nervous system .
Comparison with Similar Compounds
Buphanamine is often compared with other alkaloids from the Amaryllidaceae family, such as:
Buphanidrine: Similar to this compound, it also has affinity for the serotonin transporter but differs in its chemical structure and potency.
Buphanisine: Another alkaloid with similar biological activities but distinct structural features.
Distichamine: Known for its activity in serotonin transporter assays, it shares some pharmacological properties with this compound.
This compound stands out due to its unique combination of chemical stability, biological activity, and potential therapeutic applications .
Properties
CAS No. |
6793-24-4 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13R,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,15-tetraen-17-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-10-8-18-6-5-17(13(18)3-2-4-14(17)19)11(10)7-12-16(15)22-9-21-12/h2,4,7,13-14,19H,3,5-6,8-9H2,1H3/t13-,14-,17+/m1/s1 |
InChI Key |
XJJVWAWKCIATTE-CPUCHLNUSA-N |
Isomeric SMILES |
COC1=C2CN3CC[C@@]4([C@H]3CC=C[C@H]4O)C2=CC5=C1OCO5 |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC=CC4O)C2=CC5=C1OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
